molecular formula C8H5F3N2O B2987738 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine CAS No. 1039334-81-0

2-(Trifluoromethyl)-1,3-benzoxazol-6-amine

Cat. No. B2987738
CAS RN: 1039334-81-0
M. Wt: 202.136
InChI Key: DVJYDMBFNPMEFB-UHFFFAOYSA-N
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Description

The compound “2-(Trifluoromethyl)-1,3-benzoxazol-6-amine” likely belongs to the class of organic compounds known as benzoxazoles, which are aromatic heterocyclic compounds containing a benzene fused to an oxazole ring . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its ability to influence the chemical properties of molecules .


Synthesis Analysis

While specific synthesis methods for “2-(Trifluoromethyl)-1,3-benzoxazol-6-amine” were not found, there are general methods for synthesizing benzoxazoles and trifluoromethylated compounds. For instance, benzoxazoles can be synthesized via condensation of diamines or amino (thio)phenols . Trifluoromethyl groups can be incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .


Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)-1,3-benzoxazol-6-amine” would likely include a benzoxazole ring with a trifluoromethyl group attached. The trifluoromethyl group is known to influence the electronic properties of the molecule, which can affect its reactivity .


Chemical Reactions Analysis

The trifluoromethyl group is known to participate in various chemical reactions. For example, it can undergo transition metal-mediated trifluoromethylation reactions . The benzoxazole ring can also participate in various reactions depending on the conditions and reagents used .

Scientific Research Applications

FDA-Approved Trifluoromethyl Group-Containing Drugs

Trifluoromethyl group-containing drugs have been approved by the FDA for the last 20 years . The trifluoromethyl (TFM, -CF3) group is one of the pharmacophores in these drugs . The TFM group exhibits numerous pharmacological activities .

Synthesis of Pexidartinib

The free amine of 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine can be transformed into pexidartinib . Pexidartinib is a drug used to treat tenosynovial giant cell tumor (TGCT), a rare disease affecting the joints .

Construction of Molecular Topologies

2-(Trifluoromethyl)-1,3-benzoxazol-6-amine is used in the construction of molecular topologies . It has been shown to participate in the formation of homometallic and heterometallic molecular squares .

Study of Luminescence Properties

This compound is valuable in the study of luminescence . It has been used to synthesize coordination complexes with silver, exhibiting excellent fluorescence properties .

Trifluoromethylation Process

In electrochemical studies, 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine has been investigated for its trifluoromethylation properties . This research explores its behavior under different electrochemical conditions .

Photocatalytic Degradation

Isonicotinic acid derivatives, including 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine, have been utilized in enhancing the photocatalytic degradation efficiency of certain metal-organic frameworks (MOFs) . These MOFs show a significant increase in the degradation of organic pollutants .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, trifluoromethylated compounds are known for their abundance in pharmaceutical and agrochemical products due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Safety and Hazards

While specific safety data for “2-(Trifluoromethyl)-1,3-benzoxazol-6-amine” was not found, compounds with similar structures can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on “2-(Trifluoromethyl)-1,3-benzoxazol-6-amine” could include further exploration of its synthesis, properties, and potential applications. Given the importance of trifluoromethylated compounds in pharmaceuticals and agrochemicals, there is significant interest in developing new methods for their synthesis and understanding their properties .

properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzoxazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJYDMBFNPMEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-1,3-benzoxazol-6-amine

CAS RN

1039334-81-0
Record name 2-(trifluoromethyl)-1,3-benzoxazol-6-amine
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